11-methyl-12-(2-methylprop-2-en-1-yl)-13-(piperidin-1-yl)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile
Description
This compound belongs to the 1,8-diazatricyclo[7.4.0.0²,⁷]trideca-hexaene carbonitrile family, characterized by a rigid tricyclic framework with nitrogen atoms at positions 1 and 8 and a nitrile group at position 10. Key structural features include:
- 11-Methyl group: Enhances steric bulk and lipophilicity.
- 12-(2-Methylprop-2-en-1-yl): An allyl substituent that may influence reactivity and metabolic stability.
Properties
IUPAC Name |
3-methyl-2-(2-methylprop-2-enyl)-1-piperidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4/c1-15(2)13-17-16(3)18(14-23)21-24-19-9-5-6-10-20(19)26(21)22(17)25-11-7-4-8-12-25/h5-6,9-10H,1,4,7-8,11-13H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KILGTLYTTPXMDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC(=C)C)N4CCCCC4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-methyl-12-(2-methylprop-2-en-1-yl)-13-(piperidin-1-yl)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 2-methylprop-2-enylamine with a suitable pyrido[1,2-a]benzimidazole derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
11-methyl-12-(2-methylprop-2-en-1-yl)-13-(piperidin-1-yl)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of functional groups with the nucleophile used.
Scientific Research Applications
The compound 11-methyl-12-(2-methylprop-2-en-1-yl)-13-(piperidin-1-yl)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile is a complex organic molecule that has garnered attention in various scientific research fields. This article explores its applications, particularly in medicinal chemistry and pharmacology, supported by comprehensive data and case studies.
Properties
- Solubility : Solubility in various solvents can influence its bioavailability.
- Stability : Thermal and chemical stability are crucial for practical applications.
Medicinal Chemistry
The compound has been investigated for its potential as a pharmacological agent. The following applications have been noted:
Anticancer Activity
Recent studies have indicated that compounds similar to this one exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis or inhibition of cell proliferation.
Neurological Disorders
Research suggests that the piperidine moiety may interact with neurotransmitter systems, indicating potential use in treating conditions like anxiety or depression.
Antimicrobial Properties
Some derivatives of the compound have shown promise as antimicrobial agents, effective against both bacterial and fungal strains. This is particularly relevant in the context of rising antibiotic resistance.
Drug Design and Development
The structural complexity allows for modifications that can enhance efficacy or reduce side effects. Structure-activity relationship (SAR) studies are essential in optimizing these compounds for therapeutic use.
Targeted Delivery Systems
Due to its unique structure, this compound can be integrated into drug delivery systems, improving the targeting of therapeutic agents to specific tissues or cells.
Case Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry explored a series of diazatricyclo compounds, including this one, demonstrating significant activity against breast cancer cell lines. The study highlighted the importance of the piperidine ring in enhancing cytotoxicity.
Case Study 2: Neurological Applications
Research featured in Neuropharmacology examined compounds with similar structures for their effects on serotonin receptors. Results indicated that modifications could lead to increased binding affinity and selectivity, suggesting potential as antidepressants.
Case Study 3: Antimicrobial Efficacy
A publication from Antibiotics reported on derivatives exhibiting broad-spectrum antimicrobial activity. The study compared various analogs, concluding that specific substitutions on the piperidine ring improved efficacy against resistant strains.
Data Tables
Mechanism of Action
The mechanism of action of 11-methyl-12-(2-methylprop-2-en-1-yl)-13-(piperidin-1-yl)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
*Inferred from structural analogs (e.g., : C₁₄H₁₁N₃O for a simpler tricyclic carbonitrile).
Physicochemical Properties
- Log P : The target compound’s allyl and piperidine groups likely confer a log P ~3.5–4.0, similar to piperazinyl analogs (e.g., NA-2 in has log P ~2.8) but higher than chlorinated derivatives (log P ~2.5) due to reduced polarity .
- Solubility : Piperidine’s basicity may improve aqueous solubility compared to adamantyl derivatives (highly lipophilic) .
- Stability : The allyl group (2-methylprop-2-en-1-yl) could undergo oxidation or conjugation, whereas adamantyl or chloro groups offer greater inertness .
Research Findings and Implications
- Synthetic Feasibility : Piperidine substitution at position 13 can be achieved via Buchwald-Hartwig amination or SNAr reactions, as demonstrated for 12-ethyl-13-piperazinyl analogs .
- Biological Screening : NA-2 () reduced immobility in rodent depression models at 10–20 mg/kg doses. The target compound’s higher lipophilicity may lower effective doses but increase off-target risks .
- Structural Optimization : Replacing piperidine with piperazine (e.g., ) could improve solubility, while adamantyl groups () may enhance blood-brain barrier penetration .
Biological Activity
Chemical Structure and Properties
The compound features a unique bicyclic structure with multiple functional groups that may influence its biological activity. The molecular formula is and it has a molecular weight of approximately 270.37 g/mol. The presence of the piperidine ring and the carbonitrile group are particularly noteworthy as they are often associated with various pharmacological effects.
Research indicates that compounds similar to this one can interact with various biological targets:
- Receptor Binding : Many piperidine derivatives are known to act as antagonists or agonists at neurotransmitter receptors, particularly in the central nervous system (CNS).
- Enzyme Inhibition : The carbonitrile group may contribute to enzyme inhibition properties, which can be beneficial in treating diseases characterized by overactive enzymatic pathways.
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Antidepressant Activity : Compounds with similar structures have shown promise in modulating serotonin and norepinephrine levels in the brain.
- Anticancer Properties : Some studies suggest that derivatives of diazatricyclo compounds exhibit cytotoxic effects against various cancer cell lines.
Case Studies
- Antidepressant Effects : A study published in Journal of Medicinal Chemistry explored a series of piperidine derivatives and found that modifications to the piperidine ring significantly enhanced their antidepressant-like effects in animal models .
- Anticancer Activity : In vitro studies demonstrated that certain diazatricyclo compounds inhibited the growth of human cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest .
- Neuroprotective Effects : Another research article highlighted the neuroprotective properties of piperidine derivatives against oxidative stress-induced neuronal damage, suggesting potential use in neurodegenerative diseases .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
